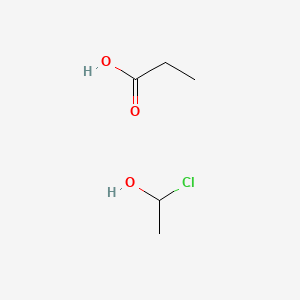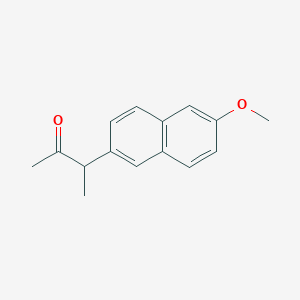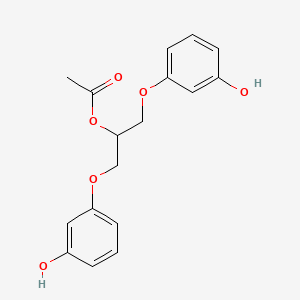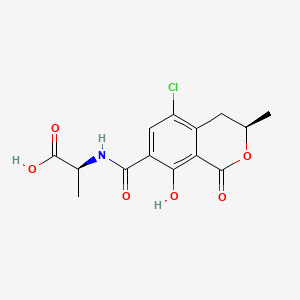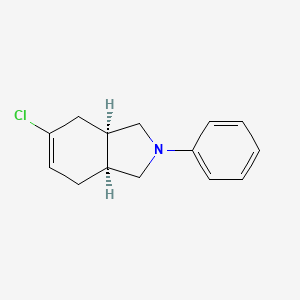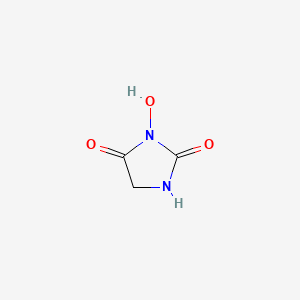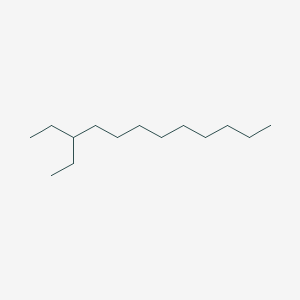
Dodecane, 3-ethyl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dodecane, 3-ethyl: is a branched alkane with the molecular formula C14H30. It is a hydrocarbon consisting of a dodecane backbone with an ethyl group attached to the third carbon atom. This compound is part of the larger family of alkanes, which are saturated hydrocarbons containing only single bonds between carbon atoms .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of Dodecane, 3-ethyl can be achieved through various synthetic routes. One common method involves the alkylation of dodecane with ethyl halides in the presence of a strong base, such as sodium hydride or potassium tert-butoxide. The reaction typically occurs under reflux conditions in an inert solvent like tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO) .
Industrial Production Methods: Industrial production of this compound often involves the catalytic hydrogenation of dodecene in the presence of ethylene. This process is carried out at elevated temperatures and pressures using a metal catalyst such as palladium or platinum supported on carbon .
Analyse Chemischer Reaktionen
Types of Reactions: Dodecane, 3-ethyl undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding alcohols, aldehydes, or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions typically involve the hydrogenation of double bonds if present, although this compound is already a saturated hydrocarbon.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with a metal catalyst (e.g., palladium on carbon)
Substitution: Chlorine (Cl2), bromine (Br2) with UV light or radical initiators
Major Products:
Oxidation: Alcohols, aldehydes, carboxylic acids
Reduction: No significant change as it is already saturated
Substitution: Halogenated alkanes (e.g., 3-chlorododecane, 3-bromododecane)
Wissenschaftliche Forschungsanwendungen
Dodecane, 3-ethyl has several applications in scientific research:
Chemistry: Used as a solvent and a reference compound in gas chromatography due to its well-defined properties.
Biology: Employed in studies involving lipid membranes and hydrophobic interactions.
Medicine: Investigated for its potential use in drug delivery systems due to its hydrophobic nature.
Industry: Utilized as a component in lubricants, greases, and as a diluent for other chemicals.
Wirkmechanismus
The mechanism of action of Dodecane, 3-ethyl primarily involves its hydrophobic interactions. In biological systems, it can interact with lipid membranes, affecting their fluidity and permeability. Its hydrophobic nature allows it to dissolve non-polar substances, making it useful in various applications .
Vergleich Mit ähnlichen Verbindungen
Dodecane: A straight-chain alkane with the formula C12H26.
3-Methyldodecane: A branched alkane with a methyl group attached to the third carbon of dodecane.
2-Ethyldodecane: A branched alkane with an ethyl group attached to the second carbon of dodecane.
Uniqueness: Dodecane, 3-ethyl is unique due to the specific position of the ethyl group on the third carbon atom, which can influence its physical and chemical properties compared to other isomers. This positional isomerism can affect its boiling point, melting point, and reactivity in chemical reactions .
Eigenschaften
CAS-Nummer |
57297-82-2 |
|---|---|
Molekularformel |
C14H30 |
Molekulargewicht |
198.39 g/mol |
IUPAC-Name |
3-ethyldodecane |
InChI |
InChI=1S/C14H30/c1-4-7-8-9-10-11-12-13-14(5-2)6-3/h14H,4-13H2,1-3H3 |
InChI-Schlüssel |
RPDFRSKJKOQCIT-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCC(CC)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


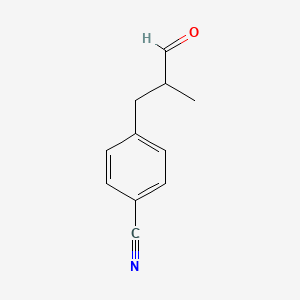
![6,12-Dioxa-9-aza-5-silaspiro[4.7]dodec-2-ene](/img/structure/B14626017.png)

![{[3-(2,3-Dimethylazepan-1-yl)-3-oxopropoxy]sulfinyl}oxidanide](/img/structure/B14626031.png)




